![molecular formula C16H24N2O4S B2480426 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922076-92-4](/img/structure/B2480426.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide
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Overview
Description
Sulfonamides are a class of organic compounds that feature a sulfonyl amide functional group attached to an aromatic or heteroaromatic system. They have diverse applications in medicinal chemistry due to their wide range of biological activities. The compound belongs to this class, featuring complex structural characteristics that merit detailed scientific exploration.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves multi-step reactions, including nucleophilic substitution and cycloaddition reactions. For example, a tetramethyl derivative was prepared through a key step involving copper-free Huisgen cycloaddition, highlighting the complexity and efficiency of modern synthetic approaches (Fall et al., 2021).
Molecular Structure Analysis
Structural determination of such compounds utilizes a variety of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide comprehensive insights into the molecular architecture and the nature of substituents affecting the compound's properties and reactivity.
Chemical Reactions and Properties
Sulfonamides can undergo a range of chemical reactions, including alkylation, oxidation, and cyclization, depending on their specific functional groups and conditions applied. These reactions are crucial for modifying the compound's properties for potential applications in drug development and other areas (Ohkata et al., 1985).
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of complex organic compounds often involves multiple steps, including the use of catalysts and specific reactants to achieve the desired molecular architecture. For instance, the preparation of tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate) demonstrates the intricate processes involved in creating sulfonamide-based compounds. This particular synthesis utilized copper-free Huisgen cycloaddition, showcasing the compound's complex structure through IR, 1D and 2D NMR experiments, and elemental analysis (Fall et al., 2021).
Catalytic Applications
Sulfonamide derivatives are known for their catalytic capabilities in facilitating various organic reactions. The one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones using N-halosulfonamides under solvent-free conditions exemplifies this application. This methodology achieved excellent yields, highlighting the efficiency of sulfonamides as catalysts in organic synthesis (Ghorbani‐Vaghei et al., 2011).
Biological Activity Screening
Compounds containing sulfonamide moieties often exhibit significant biological activities. A study on the synthesis, biological screening, and molecular docking of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety revealed their potential as inhibitors against various enzymes and bacterial strains. These compounds displayed good inhibitory activity against lipoxygenase and moderate activity against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, with some also showing antibacterial properties (Irshad et al., 2016).
Oxidative Desulfurization
The removal of sulfur from hydrocarbon fuels is a critical process in environmental chemistry. Sulfonamides have been utilized in the oxidative desulfurization of refractory sulfur-containing compounds like benzothiophene and dibenzothiophene. A study demonstrated the use of an Anderson-type catalyst for this purpose, achieving complete oxidation of these compounds under mild conditions (Lu et al., 2010).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that related compounds have been found to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhance the stability of premature termination codon (PTC) mutated p53 mRNA in certain cells .
Biochemical Pathways
It’s known that compounds with similar structures can influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Related compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-9-23(20,21)17-12-7-8-14-13(10-12)18(6-2)15(19)16(3,4)11-22-14/h7-8,10,17H,5-6,9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPOIBMIAXZSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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